molecular formula C12H10N2O B1660227 Phenol, 4-[(2-pyridinylimino)methyl]- CAS No. 73447-08-2

Phenol, 4-[(2-pyridinylimino)methyl]-

Cat. No.: B1660227
CAS No.: 73447-08-2
M. Wt: 198.22 g/mol
InChI Key: KZYKNPLZPSHIHM-UHFFFAOYSA-N
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Description

Phenol, 4-[(2-pyridinylimino)methyl]- is an organic compound with the molecular formula C12H10N2O It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a 4-[(2-pyridinylimino)methyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[(2-pyridinylimino)methyl]- typically involves the condensation of 4-hydroxybenzaldehyde with 2-aminopyridine under acidic conditions. The reaction proceeds through the formation of a Schiff base, which is then reduced to yield the desired product .

Industrial Production Methods

the general approach involves large-scale synthesis using similar condensation reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[(2-pyridinylimino)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 4-[(2-pyridinylimino)methyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4-[(2-pyridinylimino)methyl]- involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the imine group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

    4-Hydroxybenzaldehyde: A precursor in the synthesis of Phenol, 4-[(2-pyridinylimino)methyl]-.

    2-Aminopyridine: Another precursor used in the synthesis.

Uniqueness

Phenol, 4-[(2-pyridinylimino)methyl]- is unique due to the presence of both a phenolic hydroxyl group and an imine group attached to a pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

73447-08-2

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

4-(pyridin-2-yliminomethyl)phenol

InChI

InChI=1S/C12H10N2O/c15-11-6-4-10(5-7-11)9-14-12-3-1-2-8-13-12/h1-9,15H

InChI Key

KZYKNPLZPSHIHM-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)N=CC2=CC=C(C=C2)O

Isomeric SMILES

C1=CC=NC(=C1)/N=C/C2=CC=C(C=C2)O

Canonical SMILES

C1=CC=NC(=C1)N=CC2=CC=C(C=C2)O

Pictograms

Irritant

Origin of Product

United States

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